molecular formula C10H12FN5O3 B1674325 Lagociclovir CAS No. 92562-88-4

Lagociclovir

カタログ番号 B1674325
CAS番号: 92562-88-4
分子量: 269.23 g/mol
InChIキー: RTJUXLYUUDBAJN-KVQBGUIXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lagociclovir is a nucleoside reverse transcriptase inhibitor with activity against hepatitis B virus (HBV) and human immunodeficiency virus (HIV). It is a prodrug of 3’-fluoro-2’, 3’-dideoxyguanosine with high oral bioavailability and is converted to its triphosphate form in vivo .


Synthesis Analysis

A five-step synthesis of lagocyclovir valactate starting from 2-amino-6-chloropurine is described. The synthesis was performed at kilogram scale, and the target nucleoside prodrug was isolated as the hemisulphate salt with an overall yield of 23% .


Molecular Structure Analysis

The molecular formula of Lagociclovir is C10H12FN5O3. The IUPAC name is 2-amino-9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one .


Chemical Reactions Analysis

The major challenges in the synthesis of Lagociclovir were N-glycosylation of a 2-deoxyfluorosugar, which required separation of α- and β-anomers, and deprotection of the penultimate intermediate by hydrogenation .


Physical And Chemical Properties Analysis

Lagociclovir has a molecular weight of 269.23 g/mol. It is a compound consisting of a purine linked to a ribose which lacks a hydroxyl group at positions 2 and 3 .

科学的研究の応用

Anti-Hepatitis B Virus (HBV) Agent

Lagociclovir has been identified as a potent agent against Hepatitis B virus (HBV) . It’s a nucleoside analogue that inhibits the replication of wild-type HBV in permanently expressing HBV human liver cancer cell lines . This makes it a promising candidate for the treatment of chronic hepatitis B.

Drug Resistance Studies

Lagociclovir is being used in studies to understand the resistance mechanisms of existing drugs . These studies are crucial in the development of novel antiviral drugs.

Clinical Trials

Lagociclovir valactate, also known as MIV-210, is a prodrug of 3′-fluoro-2′,3′-dideoxyguanosine . It’s currently in phase 1 and 2 clinical studies for the treatment of chronic hepatitis B .

Bioavailability Studies

Lagociclovir valactate (MIV-210) has high oral bioavailability in humans . This property is important for the effectiveness of a drug, as it determines the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Prodrug Research

As a prodrug, Lagociclovir is metabolized in the body to produce the active compound. This characteristic is being studied for its potential benefits in drug delivery, improving the drug’s stability, and reducing side effects .

Combination Therapy Research

Lagociclovir is being considered for use in combination therapies. The goal is to enhance the efficacy of treatment by attacking the virus on multiple fronts, thereby reducing the chances of the virus developing resistance .

作用機序

Target of Action

Lagociclovir, also known as FLG, is a nucleoside analogue . Its primary targets are the DNA polymerases of the hepatitis B virus (HBV) . These enzymes play a crucial role in the replication of the viral genome, making them an ideal target for antiviral drugs.

Mode of Action

Lagociclovir is converted to its active form, acyclic guanosine analogue , inside the cell . This conversion is facilitated by a viral kinase encoded by the cytomegalovirus (CMV) gene UL97 during infection . The active form of Lagociclovir, acyclic guanosine analogue, then inhibits the DNA polymerase of the virus . It does so by mimicking the structure of deoxyguanosine triphosphate (dGTP), a natural substrate of the enzyme . When the viral DNA polymerase incorporates the acyclic guanosine analogue into the growing DNA chain, it causes premature termination of DNA synthesis .

Biochemical Pathways

The primary biochemical pathway affected by Lagociclovir is the replication of the viral DNA . By inhibiting the DNA polymerase, Lagociclovir prevents the virus from replicating its genome and producing new virus particles . This results in a decrease in the viral load and helps control the infection.

Pharmacokinetics

Lagociclovir, being a prodrug, is rapidly converted to its active form, ganciclovir, by intestinal and hepatic esterases after oral administration

Result of Action

The primary result of Lagociclovir’s action is the inhibition of viral replication . By preventing the virus from replicating its genome, Lagociclovir reduces the viral load and helps control the infection. This can alleviate symptoms, prevent complications, and reduce the risk of transmission.

Action Environment

The efficacy and stability of Lagociclovir can be influenced by various environmental factors. For instance, the presence of the viral kinase, which is necessary for the conversion of Lagociclovir to its active form, can affect its antiviral activity . Additionally, factors such as the patient’s immune status, the presence of other medications, and the specific strain of the virus can also influence the drug’s action.

特性

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5O3/c11-4-1-6(19-5(4)2-17)16-3-13-7-8(16)14-10(12)15-9(7)18/h3-6,17H,1-2H2,(H3,12,14,15,18)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJUXLYUUDBAJN-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239044
Record name Lagociclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lagociclovir

CAS RN

92562-88-4
Record name Lagociclovir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092562884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lagociclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAGOCICLOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU109JJU0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lagociclovir
Reactant of Route 2
Lagociclovir
Reactant of Route 3
Lagociclovir
Reactant of Route 4
Lagociclovir
Reactant of Route 5
Lagociclovir
Reactant of Route 6
Lagociclovir

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。